molecular formula C18H12F3N5S B14919122 5-(3-phenyl-1H-pyrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

5-(3-phenyl-1H-pyrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B14919122
M. Wt: 387.4 g/mol
InChI Key: LHZRULIUHPBLCV-UHFFFAOYSA-N
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Description

5-(3-Phenyl-1H-pyrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a unique combination of pyrazole, triazole, and trifluoromethylphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Phenyl-1H-pyrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole and triazole rings, followed by the introduction of the phenyl and trifluoromethyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and trifluoromethylating agents. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(3-Phenyl-1H-pyrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

5-(3-Phenyl-1H-pyrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities, making it a subject of medical research.

    Industry: The compound’s unique chemical properties can be exploited in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of 5-(3-Phenyl-1H-pyrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1H-pyrazol-5-amine: This compound shares the pyrazole ring structure but lacks the triazole and trifluoromethyl groups.

    4-(Trifluoromethyl)phenylhydrazine: This compound contains the trifluoromethylphenyl group but lacks the pyrazole and triazole rings.

Uniqueness

5-(3-Phenyl-1H-pyrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H12F3N5S

Molecular Weight

387.4 g/mol

IUPAC Name

3-(3-phenyl-1H-pyrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H12F3N5S/c19-18(20,21)12-7-4-8-13(9-12)26-16(24-25-17(26)27)15-10-14(22-23-15)11-5-2-1-3-6-11/h1-10H,(H,22,23)(H,25,27)

InChI Key

LHZRULIUHPBLCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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